Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate is an organic compound with a complex structure that includes a brominated benzoate ester and a substituted acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-bromobenzoate is then subjected to a Friedel-Crafts acylation reaction with 2-acetyl-3-oxobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the benzoate ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and bromine groups play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate: A simpler ester with similar reactivity but lacking the bromine and substituted acetyl groups.
Methyl 4-bromobenzoate: Shares the brominated benzoate structure but lacks the substituted acetyl group.
Methyl 2-acetylbenzoate: Contains the acetyl group but lacks the bromine substitution.
Properties
CAS No. |
827324-23-2 |
---|---|
Molecular Formula |
C14H15BrO4 |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate |
InChI |
InChI=1S/C14H15BrO4/c1-8(16)13(9(2)17)7-10-6-11(15)4-5-12(10)14(18)19-3/h4-6,13H,7H2,1-3H3 |
InChI Key |
HTHLCCTXQRTGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC(=C1)Br)C(=O)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.